molecular formula C17H15FN4O B2496283 N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide CAS No. 477864-35-0

N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

Cat. No.: B2496283
CAS No.: 477864-35-0
M. Wt: 310.332
InChI Key: OIBOGUPHDVFCOK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.332. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Kelley et al. (1995) explored the synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. These compounds were tested for anticonvulsant activity, indicating the role of imidazole ring atoms in determining biological activity (Kelley et al., 1995).

  • Another study by Yang et al. (2015) designed and synthesized a fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zn complex (F-PNHC-Zn) using fluorous imidazolium salts as precursors. This complex showed high catalytic activity for formylation and methylation of amines with CO2, highlighting its application in chemical synthesis and environmental remediation (Yang et al., 2015).

Antimicrobial and Antituberculosis Activity

  • Richter et al. (2022) reported on the structural characterization and antimycobacterial evaluation of a benzimidazole analogue, demonstrating in vitro activity against Mycobacterium smegmatis. This research contributes to the development of new antituberculosis drugs (Richter et al., 2022).

Chemical Synthesis and Characterization

  • Studies on the synthesis, crystal structure, and DFT study of compounds related to N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide provide insights into their chemical properties and potential applications in materials science and drug design. For instance, the work by Qin et al. (2019) on 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide offers valuable information on molecular structure and physicochemical properties (Qin et al., 2019).

N-Heterocyclic Carbene Chemistry

  • The imidazo[1,5-a]pyridine skeleton has been identified as a versatile platform for generating new types of stable N-heterocyclic carbenes, which are valuable in catalysis and synthetic chemistry. Alcarazo et al. (2005) synthesized Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes, underscoring the utility of these structures in developing new catalytic agents (Alcarazo et al., 2005).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-12-3-2-4-16(21-12)22-10-15(20-11-22)17(23)19-9-13-5-7-14(18)8-6-13/h2-8,10-11H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBOGUPHDVFCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.